molecular formula C7H2Cl2N2O5 B3052568 4-Chloro-3,5-dinitrobenzoyl chloride CAS No. 42486-87-3

4-Chloro-3,5-dinitrobenzoyl chloride

Cat. No. B3052568
CAS RN: 42486-87-3
M. Wt: 265 g/mol
InChI Key: XJECLNKDUIATFG-UHFFFAOYSA-N
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Description

“4-Chloro-3,5-dinitrobenzoyl chloride” is a derivative of “3,5-Dinitrobenzoyl chloride”, which is an organic compound mainly used in the analysis of organic substances by derivatization . It is the acyl chloride of 3,5-dinitrobenzoic acid .


Synthesis Analysis

The synthesis of “3,5-Dinitrobenzoyl chloride”, a close relative of the compound , is prepared by the reaction of 3,5-dinitrobenzoic acid with phosphorus pentachloride . It can also be prepared by reaction with phosphorus trichloride, or thionyl chloride .


Molecular Structure Analysis

The molecular structure of “3,5-Dinitrobenzoyl chloride” consists of a benzene ring with two nitro groups and one acyl chloride group . The exact structure of “4-Chloro-3,5-dinitrobenzoyl chloride” might be similar, with an additional chlorine atom.


Chemical Reactions Analysis

A series of 3,5-dinitropyrazole derivatives was prepared from 4-chloro-3,5-dinitropyrazole in good yields . The structures of the derivatives were confirmed by single crystal X-ray diffraction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-Dinitrobenzoyl chloride” include a melting point of 68–69 °C . It is an odorless, yellowish solid . The properties of “4-Chloro-3,5-dinitrobenzoyl chloride” might be similar.

Scientific Research Applications

Hydrogen-bonded Framework Structures

Vasconcelos et al. (2006) explored the use of 4-chloro-3,5-dinitrobenzoyl chloride in the synthesis of framework structures, finding that component ions in certain compounds are linked into three-dimensional frameworks by hydrogen bonds and aromatic π–π stacking interactions. This has implications for the development of novel materials with specific molecular architectures (Vasconcelos et al., 2006).

Organic Photovoltaic Devices

Stylianakis et al. (2012) demonstrated the utility of 3,5-dinitrobenzoyl chloride in enhancing the performance of organic bulk heterojunction photovoltaic devices. By linking it to graphene oxide, the power conversion efficiency of these devices was significantly improved (Stylianakis et al., 2012).

Redox Reactions and Radical Derivatives

Tudose et al. (2005) focused on the synthesis of dinitrobenzamido-TEMPO derivatives using chloro-3,5-dinitrobenzoic acid. These compounds are stable radicals that can participate in redox reactions, offering potential applications in various chemical processes (Tudose et al., 2005).

Chiral Stationary Phases in Chromatography

Yu et al. (2016) utilized 3,5-dinitrobenzoyl chloride for preparing chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC). These CSPs are crucial for the chiral separation of various compounds, highlighting its role in analytical chemistry (Yu et al., 2016).

Colorimetric Chemosensors

Tudose et al. (2011) reported the synthesis of mono- and di-branched derivatives of Kryptofix K22 using 4-chloro-3,5-dinitrobenzoyl chloride. These compounds act as colorimetric chemosensors, changing color in the presence of a base, and are useful in detecting specific chemical substances (Tudose et al., 2011).

Photodegradation Studies

Lopez et al. (2000) investigated the photodegradation of 4-chloro-3,5-dinitrobenzoic acid, a derivative of 4-chloro-3,5-dinitrobenzoyl chloride, in water. This research provides insights into the environmental fate and degradation processes of such compounds (Lopez et al., 2000).

Derivatization in Analytical Chemistry

Kirschbaum et al. (2000) and Sonkar et al. (2022) explored the derivatization of biogenic amines and alcohols using 3,5-dinitrobenzoyl chloride, demonstrating its application in enhancing the detectability of certain compounds in chromatographic analyses (Kirschbaum et al., 2000) (Sonkar et al., 2022).

Safety And Hazards

“3,5-Dinitrobenzoyl chloride” is considered hazardous. It causes severe skin burns and eye damage. It is also suspected of causing genetic defects . Contact with water liberates toxic gas . The safety and hazards of “4-Chloro-3,5-dinitrobenzoyl chloride” might be similar.

Future Directions

The future directions of “4-Chloro-3,5-dinitrobenzoyl chloride” could involve its use in the synthesis of other compounds. For example, a series of 3,5-dinitropyrazole derivatives was prepared from 4-chloro-3,5-dinitropyrazole . These derivatives could have potential applications in various fields.

properties

IUPAC Name

4-chloro-3,5-dinitrobenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2N2O5/c8-6-4(10(13)14)1-3(7(9)12)2-5(6)11(15)16/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJECLNKDUIATFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80634281
Record name 4-Chloro-3,5-dinitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3,5-dinitrobenzoyl chloride

CAS RN

42486-87-3
Record name 4-Chloro-3,5-dinitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 75.75 gm. (0.307 mole) of 4-chloro-3,5-dinitrobenzoic acid and 64.0 gm. (0.307 mole) of phosphorus pentachloride is heated at reflux for ninety minutes and cooled to room temperature. The phosphorus oxychloride is removed by distillation in vacuo. The residue is washed with Skellysolve "B" and the solvent removed by decantation. The oily residue is recrystallized from benzene-cyclohexane. There is obtained 58.2 gm (72%) of tan needles melting at 55°-57°.
Quantity
0.307 mol
Type
reactant
Reaction Step One
Quantity
0.307 mol
Type
reactant
Reaction Step Two
Yield
72%

Synthesis routes and methods II

Procedure details

A mixture of 75.75 gm. (0.307 mole) of 4-chloro-3,5-dinitrobenzoic acid and 64.0 gm. (0.307 mole) of phosphorus pentachloride is heated at reflux for ninety minutes and cooled to room temperature. The phosphorus oxychloride is removed by distillation in vacuo The residue is washed with Skellysolve "B" and the solvent removed by decantation. The oily residue is recrystallized from benzene-cyclohexane. There is obtained 58.2 gm. (72%) of tan needles melting at 55°-57° .
Quantity
0.307 mol
Type
reactant
Reaction Step One
Quantity
0.307 mol
Type
reactant
Reaction Step Two
[Compound]
Name
tan needles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
M Tudose, MT Caproiu, FD Badea… - 1foldr Import 2019 …, 2011 - oaktrust.library.tamu.edu
Starting from the Kryptofix 22 azacrown compound, mono-and di-branched derivatives have been synthesized, by coupling with one or two 4-chloro-3, 5-dinitrobenzoyl chloride units …
Number of citations: 4 oaktrust.library.tamu.edu
J DIOPOH, M OLOMUCKI - European Journal of Biochemistry, 1977 - Wiley Online Library
The new bifunctional reagent, N‐(4‐chloromercuriphenyl)‐4‐chloro‐3,5‐dinitrobenzamide (I) was used to investigate the quaternary structure of yeast alcohol dehydrogenase. The four …
Number of citations: 9 febs.onlinelibrary.wiley.com
J Diopoh, M Olomucki - Biochimica et Biophysica Acta (BBA)-Protein …, 1972 - Elsevier
The new compound 4-chloro-3,5-dinitrophenacyl bromide (CNPB) was studied as a potential polyfunctional protein reagent. Under mild experimental conditions the bromine atom, …
Number of citations: 10 www.sciencedirect.com
M Tudose, FD Badea, G Ionita, M Maganu… - Structural Chemistry, 2010 - Springer
Starting from 4-chloro-3,5-dinitrobenzoic acid 1, compounds 2–10 (N-alkoxy-3,5-dinitro-4-aminobenzoic acid esters where alkoxy stands for methoxy, carboxymethoxy, triphenylmethoxy…
Number of citations: 7 link.springer.com
MCR Franssen, H Jongejan, H Kooijman, AL Spek… - Tetrahedron …, 1999 - Elsevier
The bicyclic alcohol (1α,8aα)-1,2,3,4,6,7,8,8a-octahydro-3,3,8a-trimethyl-1-naphthalenol (±)-1 was resolved using Candida rugosa lipase-mediated esterification with vinyl acetate (E=72…
Number of citations: 14 www.sciencedirect.com
JP Lautié, M Olomucki - Biological Chemistry, 1978 - degruyter.com
The title compounds were investigated as examples of potential hetero-bifunctional protein reagents having an electrophilic moiety in addition to a maleimide or isomaleimide ring. The …
Number of citations: 2 www.degruyter.com
JB Wright, CM Hall, HG Johnson - Journal of Medicinal Chemistry, 1978 - ACS Publications
A series of dialkyl N^-lm-phenyleneldioxamates was synthesized by treatmentof the requisite m-phenylenediamines with an alkyloxalyl chloride in the presence of triethylamine. …
Number of citations: 50 pubs.acs.org
R Martin, R Martin - Aromatic Hydroxyketones: Preparation and Physical …, 2011 - Springer
Preparation by Friedel–Crafts acylation of benzene with 3, 5-dibromo-2-–hydroxybenzoyl chloride in the presence of aluminium chloride in a steam bath for 1 h (70%)[462] or at 80 (> 80…
Number of citations: 4 link.springer.com
KA Ohemeng, B Roth - Journal of medicinal chemistry, 1991 - ACS Publications
Although many thousands of inhibitors of the enzyme dihydrofolate reductase (DHFR) have been synthesized, all of thevery active compounds have been 2, 4-diaminopyrimidines or …
Number of citations: 36 pubs.acs.org
ME Wall, GS Abernethy Jr, FI Carroll… - Journal of Medicinal …, 1969 - ACS Publications
A series of steroid esters of p-[X', X-bis (2-ehloroethyl) aminoJphenylacetic acid (BCAPAA.), steroidal sulfides of p-(X, X-bis-2-chloroethylamino) thiophenol, and a variety of steroidal …
Number of citations: 142 pubs.acs.org

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